molecular formula C9H10BrFO2 B14022410 (2-Bromo-3-ethoxy-6-fluorophenyl)methanol

(2-Bromo-3-ethoxy-6-fluorophenyl)methanol

Cat. No.: B14022410
M. Wt: 249.08 g/mol
InChI Key: ZMICWYMTGLPPCG-UHFFFAOYSA-N
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Description

(2-Bromo-3-ethoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-ethoxy-6-fluorophenyl)methanol typically involves the bromination, ethoxylation, and fluorination of phenylmethanol derivatives. One common method includes the bromination of 2-fluorotoluene followed by ethoxylation and subsequent hydrolysis to yield the desired product . The reaction conditions often involve the use of solvents like ethanol and reagents such as hydrogen bromide (HBr) and hydrogen peroxide (H2O2) for bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-ethoxy-6-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The bromine, ethoxy, and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-bromo-3-ethoxy-6-fluorobenzaldehyde or 2-bromo-3-ethoxy-6-fluorobenzoic acid .

Scientific Research Applications

(2-Bromo-3-ethoxy-6-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-ethoxy-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine, ethoxy, and fluorine groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-3-ethoxy-6-fluorophenyl)methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

(2-bromo-3-ethoxy-6-fluorophenyl)methanol

InChI

InChI=1S/C9H10BrFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-4,12H,2,5H2,1H3

InChI Key

ZMICWYMTGLPPCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CO)Br

Origin of Product

United States

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